molecular formula C11H17ClN2O2 B12272074 1-N-CBZ-propane-1,2-diamine-HCl

1-N-CBZ-propane-1,2-diamine-HCl

Cat. No.: B12272074
M. Wt: 244.72 g/mol
InChI Key: ZVCYYUIDXFJISY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N-CBZ-propane-1,2-diamine-HCl typically involves the protection of propane-1,2-diamine with a benzyl carbamate group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack of the amine on the carbamate . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1-N-CBZ-propane-1,2-diamine-HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amine oxides, free propane-1,2-diamine, and various substituted derivatives depending on the reagents used .

Mechanism of Action

The mechanism of action of 1-N-CBZ-propane-1,2-diamine-HCl involves its role as a protecting group in chemical synthesis. The CBZ group protects the amine functionality from unwanted reactions, allowing selective reactions to occur at other sites of the molecule. Upon completion of the desired reactions, the CBZ group can be removed under mild conditions, yielding the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-N-CBZ-propane-1,2-diamine-HCl is unique due to its specific protecting group and position, which provides distinct reactivity and stability compared to other similar compounds. The CBZ group offers advantages in terms of ease of removal and compatibility with various reaction conditions .

Properties

Molecular Formula

C11H17ClN2O2

Molecular Weight

244.72 g/mol

IUPAC Name

benzyl 2,3-diaminobutanoate;hydrochloride

InChI

InChI=1S/C11H16N2O2.ClH/c1-8(12)10(13)11(14)15-7-9-5-3-2-4-6-9;/h2-6,8,10H,7,12-13H2,1H3;1H

InChI Key

ZVCYYUIDXFJISY-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)OCC1=CC=CC=C1)N)N.Cl

Origin of Product

United States

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